![molecular formula C27H30OS B2867184 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone CAS No. 882749-11-3](/img/structure/B2867184.png)
1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone” is a complex organic molecule. It contains a biphenyl group, a pentamethylbenzyl group, and a propanone group. The presence of these groups suggests that the compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the pentamethylbenzyl group, and the attachment of the propanone group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity of the molecule, while the pentamethylbenzyl group could add steric bulk. The propanone group could introduce polar character to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present and their relative positions. The biphenyl group might undergo electrophilic aromatic substitution reactions, while the propanone group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of aromatic rings could affect properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Radical-Scavenging Activity and Potential for Photodynamic Therapy
Highly Brominated Mono- and Bis-Phenols : Compounds with structural similarities, such as brominated phenols derived from marine algae, have been characterized for their potent radical-scavenging activities. These findings indicate a potential for antioxidant applications in materials or pharmaceuticals. The inclusion of sulfur-containing functional groups could enhance solubility or reactivity in related derivatives (Duan, Li, & Wang, 2007).
Sulfanyl Porphyrazines in Photodynamic Therapy : Sulfanyl-substituted compounds, specifically sulfanyl porphyrazines, have been synthesized and evaluated as sensitizers for photodynamic therapy (PDT), showcasing their utility in cancer treatment. The design and functionalization of these compounds with sulfanyl groups enhance their efficacy and selectivity in targeting cancer cells (Piskorz et al., 2017).
Optical and Electronic Materials
- High Refractive Index Polyimides : Research into thiophenyl-substituted compounds has led to the development of transparent polyimides with high refractive indices and small birefringences. These materials are significant for optical applications, such as lenses and electronic displays, where clarity and light manipulation are crucial (Tapaswi et al., 2015).
Synthetic Chemistry Applications
- Zwitterionic Synthons from Halobenzyl Sulfones : The use of halobenzyl sulfones for synthesizing ortho-substituted cinnamates and biarylacetic acids demonstrates the utility of sulfone-containing compounds in medicinal chemistry and drug synthesis. Such methodologies could be relevant for synthesizing derivatives of "1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone" for research or therapeutic applications (Costa, Nájera, & Sansano, 2002).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30OS/c1-18-19(2)21(4)26(22(5)20(18)3)17-29-16-15-27(28)25-13-11-24(12-14-25)23-9-7-6-8-10-23/h6-14H,15-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBLSEIKFUYTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2867101.png)
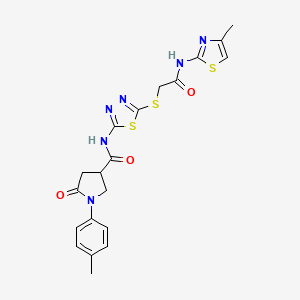
![Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2867103.png)
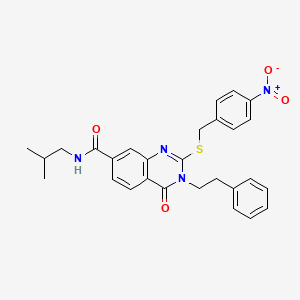


![5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2867112.png)
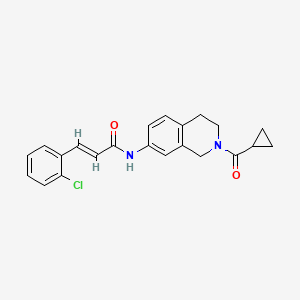
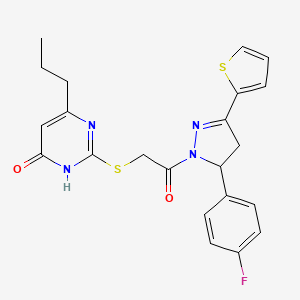
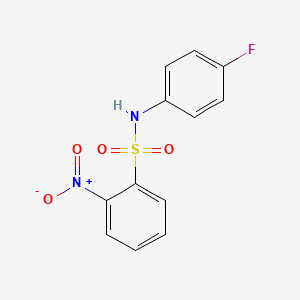
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2867119.png)

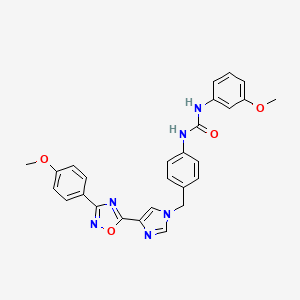
![Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate](/img/structure/B2867124.png)